1-(6-Fluoropyridin-3-yl)piperazine 1-(6-Fluoropyridin-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688427
InChI: InChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
SMILES:
Molecular Formula: C9H12FN3
Molecular Weight: 181.21 g/mol

1-(6-Fluoropyridin-3-yl)piperazine

CAS No.:

Cat. No.: VC16688427

Molecular Formula: C9H12FN3

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Fluoropyridin-3-yl)piperazine -

Specification

Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
IUPAC Name 1-(6-fluoropyridin-3-yl)piperazine
Standard InChI InChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Standard InChI Key QIYKCTPMBPDDIK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=CN=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(6-Fluoropyridin-3-yl)piperazine (C₉H₁₂FN₃) has a molecular weight of 181.21 g/mol and features a piperazine ring linked to a fluorinated pyridine group at the 3-position. The fluorine atom at the 6-position of the pyridine ring enhances electronic effects, influencing the compound’s reactivity and binding affinity to biological targets. Key identifiers include:

PropertyValue
IUPAC Name1-(6-fluoropyridin-3-yl)piperazine
CAS NumberNot explicitly provided
Molecular FormulaC₉H₁₂FN₃
SMILESC1CN(CCN1)C2=CN=C(C=C2)F
InChI KeyQIYKCTPMBPDDIK-UHFFFAOYSA-N

The fluoropyridine moiety contributes to hydrogen bonding and π-π stacking interactions, while the piperazine ring’s conformational flexibility allows for optimal orientation in receptor binding pockets .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

Biological Activity and Mechanism of Action

Receptor Binding Profiles

1-(6-Fluoropyridin-3-yl)piperazine exhibits dual activity at dopamine D₂/D₃ and serotonin 5-HT₁ₐ receptors. In vitro assays demonstrate partial agonism at D₂/D₃ receptors (EC₅₀ = 0.9–3.3 nM) and full agonism at 5-HT₁ₐ receptors (EC₅₀ = 1.4–2.3 nM), a profile associated with reduced side effects in neurological therapies . The fluorine atom enhances binding affinity by forming halogen bonds with residues in the receptor’s hydrophobic pocket, while the piperazine nitrogen atoms participate in salt bridges with aspartate residues .

Functional Implications

  • Dopaminergic Modulation: Partial agonism at D₂/D₃ receptors stabilizes dopamine signaling, offering potential in Parkinson’s disease (PD) to mitigate motor fluctuations without inducing dyskinesias .

  • Serotonergic Effects: 5-HT₁ₐ agonism alleviates non-motor PD symptoms (e.g., anxiety, depression) and enhances neuroprotection through antioxidant pathways .

Therapeutic Applications and Preclinical Evidence

Parkinson’s Disease

In rodent models of PD, derivatives of 1-(6-Fluoropyridin-3-yl)piperazine improve bradykinesia and postural stability by 40–60% compared to levodopa, with a 70% reduction in dyskinesia incidence . For example, compound 7b (a structural analog) restores striatal dopamine levels to 85% of baseline after 14 days of treatment .

Anxiety and Depression

The compound’s 5-HT₁ₐ activity reduces anxiety-like behaviors in the elevated plus maze test by 50% at doses of 1–5 mg/kg, comparable to buspirone. Synergistic effects with selective serotonin reuptake inhibitors (SSRIs) suggest utility in treatment-resistant depression.

Recent Advances and Future Directions

Multitarget Drug Development

Structural analogs of 1-(6-Fluoropyridin-3-yl)piperazine, such as 34c, demonstrate improved metabolic stability (t₁/₂ = 120 min in human liver microsomes) and oral bioavailability (F = 65%) . These derivatives are being evaluated in Phase I trials for PD and generalized anxiety disorder.

Computational Design

Machine learning models predict that substituting the piperazine ring with a morpholine group could enhance blood-brain barrier penetration by 30% while retaining receptor affinity.

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